- A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomerTetrahedron Letters, 2006, 47(15), 2515-2516,
Cas no 90196-91-1 (2-Cyanoquinuclidine)

2-Cyanoquinuclidine structure
商品名:2-Cyanoquinuclidine
2-Cyanoquinuclidine 化学的及び物理的性質
名前と識別子
-
- 2-Cyanoquinuclidine
- 1-azabicyclo[2.2.2]octane-2-carbonitrile
- Quinuclidine-2-carbonitrile
- 1-azabicyclo[2.2.2]-octane, 2-cyano
- 1-azabicyclo(2.2.2)-octane, 2-cyano-
- NZOYWQFJJHBAAF-UHFFFAOYSA-N
- 1-azabicyclo[2.2.2]octane-7-carbonitrile
- 2-Quinuclidinecarbonitrile (7CI)
- CS-M1534
- SCHEMBL9585978
- CS-13396
- DTXSID10902748
- MFCD18374363
- SY344462
- MFCD18374364
- 90196-91-1
- (S)-Quinuclidine-2-carbonitrile
- DB-251444
- (R)-Quinuclidine-2-carbonitrile
- SY324047
- AKOS030618169
- NoName_3300
-
- MDL: MFCD22571233
- インチ: 1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2
- InChIKey: NZOYWQFJJHBAAF-UHFFFAOYSA-N
- ほほえんだ: N#CC1CC2CCN1CC2
計算された属性
- せいみつぶんしりょう: 136.1
- どういたいしつりょう: 136.1
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.08
- ふってん: 248.8°C at 760 mmHg
- フラッシュポイント: 104.1°C
- 屈折率: 1.532
2-Cyanoquinuclidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D767710-100mg |
1-azabicyclo[2.2.2]octane-7-carbonitrile |
90196-91-1 | 97% | 100mg |
$500 | 2024-06-07 | |
Apollo Scientific | OR370068-100mg |
2-Cyanoquinuclidine |
90196-91-1 | >98% | 100mg |
£431.00 | 2025-02-20 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB17352-0.25g |
2-Cyanoquinuclidine |
90196-91-1 | 97% | 0.25g |
6192.00 | 2021-07-04 | |
eNovation Chemicals LLC | D767710-250mg |
1-azabicyclo[2.2.2]octane-7-carbonitrile |
90196-91-1 | 97% | 250mg |
$980 | 2024-06-07 | |
Aaron | AR006JQS-250mg |
1-azabicyclo[2.2.2]octane-7-carbonitrile |
90196-91-1 | 95% | 250mg |
$877.00 | 2025-02-10 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB17352-0.1g |
2-Cyanoquinuclidine |
90196-91-1 | 97% | 0.1g |
¥3087 | 2023-09-15 | |
Ambeed | A348175-250mg |
Quinuclidine-2-carbonitrile |
90196-91-1 | 97% | 250mg |
$993.0 | 2025-02-22 | |
eNovation Chemicals LLC | D767710-250mg |
1-azabicyclo[2.2.2]octane-7-carbonitrile |
90196-91-1 | 97% | 250mg |
$980 | 2025-02-25 | |
eNovation Chemicals LLC | D767710-100mg |
1-azabicyclo[2.2.2]octane-7-carbonitrile |
90196-91-1 | 97% | 100mg |
$500 | 2025-02-19 | |
Ambeed | A348175-1g |
Quinuclidine-2-carbonitrile |
90196-91-1 | 98% | 1g |
$3110.0 | 2023-09-02 |
2-Cyanoquinuclidine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Di-tert-butyl dicarbonate Solvents: tert-Butanol , Water ; 30 h, 23 °C
1.2 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ; 30 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
1.4 Solvents: Diethyl ether , Water ; 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.6 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 2 h, -30 °C
1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 min, 0 °C; 1 h, 23 °C
1.8 Reagents: Triethylamine Solvents: Acetonitrile ; 24 h, reflux
1.2 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ; 30 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
1.4 Solvents: Diethyl ether , Water ; 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.6 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 2 h, -30 °C
1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 min, 0 °C; 1 h, 23 °C
1.8 Reagents: Triethylamine Solvents: Acetonitrile ; 24 h, reflux
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 30 min, rt
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, reflux
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, reflux
リファレンス
- Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor AgentJournal of Medicinal Chemistry, 2020, 63(3), 1084-1104,
2-Cyanoquinuclidine Raw materials
- 2-methyl-2-propanyl 4-{2-cyano-2-[(methylsulfonyl)oxy]ethyl}-1-π Peridinecarboxylate
- 2-(piperidin-4-yl)ethan-1-ol
2-Cyanoquinuclidine Preparation Products
2-Cyanoquinuclidine 関連文献
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
90196-91-1 (2-Cyanoquinuclidine) 関連製品
- 22912-32-9(1-piperidin-1-ylcyclopentanecarbonitrile)
- 3867-15-0(Cyclohexanecarbonitrile,1-(1-piperidinyl)-)
- 1269531-27-2(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)
- 2225169-74-2(5-Bromo-2-(1H-pyrazol-1-yl)phenylboronic acid)
- 2088856-21-5(9-mesityl-10-phenylacridin-10-ium hydrochloride)
- 53212-78-5(3-(Dipropylamino)sulfonylbenzoic Acid)
- 790619-00-0(2-(1-Benzothiophen-2-yl)prop-2-en-1-amine)
- 312606-58-9(7-methyl-4-(4-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one)
- 1552919-76-2(1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)-)
- 850936-84-4(2-{5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:90196-91-1)2-Cyanoquinuclidine

清らかである:99%/99%
はかる:100mg/250mg
価格 ($):446.0/894.0